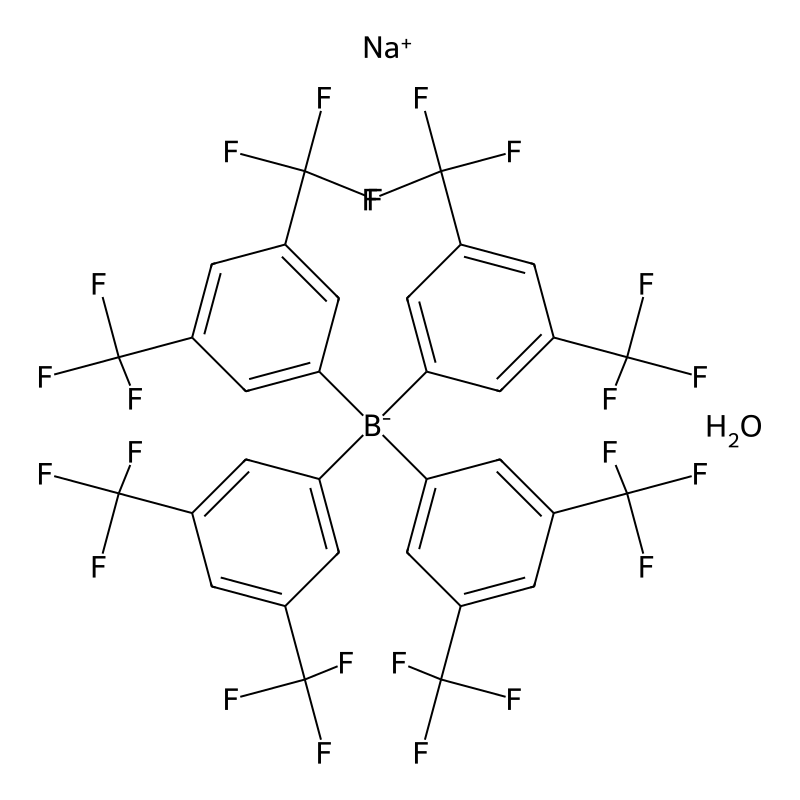

Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate is a complex borate compound characterized by its unique molecular structure, which includes a sodium ion and a tetrakis substituted phenyl group. The chemical formula is , with a molecular weight of approximately 886.20 g/mol. This compound is notable for its high fluorine content, which contributes to its unique properties, including increased lipophilicity and potential applications in various fields such as materials science and biochemistry .

As a Lewis acid catalyst, NaBARF functions by accepting electron density from a Lewis base (electron-pair donor) molecule. This activation process facilitates bond formation or cleavage in various organic reactions []. For example, in Suzuki-Miyaura coupling, NaBARF activates the boronic acid by accepting electron density from the B-O bonds, making the boron more susceptible to nucleophilic attack by the aryl or vinyl halide.

- Potential irritant: Due to its Lewis acidity, NaBARF may irritate skin, eyes, and respiratory system. Standard laboratory practices for handling potentially irritating chemicals should be followed.

- Fluoride source: The trifluoromethyl groups can decompose to release fluoride ions under certain conditions. Fluoride exposure can be hazardous; consult safety data sheets (SDS) for proper handling procedures.

Here's a reference for this application:

Precursor for Other TFPB-Based Reagents

NaBArF also serves as a precursor for the synthesis of other reagents containing the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB) anion. The TFPB anion is a bulky and negatively charged group that can influence the properties of molecules it is attached to. By using NaBArF as a starting material, researchers can create various TFPB-based reagents for diverse applications in organic synthesis.

Some references for this application include:

- Nucleophilic Attack: The boron atom can be attacked by nucleophiles, resulting in the substitution of the trifluoromethyl groups.

- Complex Formation: It can form complexes with transition metals, which can be utilized in catalysis.

- Decomposition Reactions: Under certain conditions (e.g., heat or strong acids), it may decompose to release trifluoromethyl groups.

The synthesis of sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate typically involves the following steps:

- Preparation of Boronic Acid Derivative: The starting material is often a boronic acid derivative that contains trifluoromethyl groups.

- Formation of Borate Salt: This involves reacting the boronic acid with sodium hydroxide or sodium carbonate to form the corresponding borate salt.

- Crystallization: The product is then crystallized from an appropriate solvent to obtain the hydrated form.

Alternative methods may include direct fluorination of phenylboronic acids or using fluorinated reagents during synthesis .

Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate finds applications in several areas:

- Chemical Reagent: Used in organic synthesis as a reagent for various transformations.

- Catalyst Support: It can serve as a support for catalysts in organic reactions due to its unique electronic properties.

- Materials Science: Employed in developing advanced materials with specific properties due to its high fluorine content.

Interaction studies indicate that sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate may interact with various biological molecules and systems. Its role as a P-glycoprotein substrate suggests that it could influence drug absorption and distribution. Additionally, studies have shown that it may affect enzyme activities due to its structural characteristics and reactivity .

Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate shares similarities with several other compounds in terms of structure and reactivity. Below is a comparison highlighting its uniqueness:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Potassium (3,5-bis(trifluoromethyl)phenyl)trifluoroborate | 0.61 | Potassium salt instead of sodium; different solubility properties |

| (3,5-Bis(trifluoromethyl)phenyl)boronic acid | 0.61 | Lacks sodium ion; used primarily in coupling reactions |

| (T-4)-Potassium trifluoro(4-(trifluoromethyl)phenyl)borate | 0.59 | Different substitution pattern on phenyl ring; potential for different reactivity |

| (3-(Trifluoromethyl)phenyl)boronic acid | 0.59 | Simpler structure with fewer fluorinated groups; less lipophilic |

Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate stands out due to its high degree of fluorination and complex structure, making it particularly useful in specialized applications where such properties are advantageous .

Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate exhibits characteristic physical properties that reflect its complex molecular structure and high degree of fluorination. The compound typically appears as a white to light yellow powder in its purified form, though variations in appearance have been reported depending on the synthesis conditions and purification methods employed [1] [2] [3].

Commercial preparations of the compound generally present as a tan to light beige powder, with some suppliers reporting variations ranging from white to light orange crystalline material [1] [2] [3]. The crude synthetic product often displays a yellowish-tan coloration due to the presence of impurities, particularly triarylborate species arising from incomplete arylation during synthesis [4]. However, proper purification through dichloromethane washing yields a white powder that meets analytical specifications [4].

The compound exists as a crystalline solid under standard conditions, with the hydrated form being the most commonly encountered variant in commercial applications [1] [5]. The molecular weight of the compound is consistently reported as 886.20 g/mol based on the molecular formula C₃₂H₁₂BF₂₄Na [2] [3] [6]. The physical state remains stable under normal handling and storage conditions, though proper storage in sealed containers under inert atmosphere is recommended to prevent degradation [7].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Properties

The nuclear magnetic resonance spectroscopic profile of sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate provides comprehensive structural confirmation through multiple nuclei observations. The compound exhibits characteristic NMR signatures that reflect its tetrahedral boron center coordinated to four identical 3,5-bis(trifluoromethyl)phenyl groups.

¹H NMR Spectroscopy reveals a simplified aromatic pattern due to the high symmetry of the tetrakis(aryl)borate anion. In deuterated dimethyl sulfoxide (DMSO-d₆), the compound displays two distinct singlets: δ 7.67 ppm (4H, para-CH protons) and δ 7.61 ppm (8H, ortho-CH protons) [8]. Alternative solvent systems show similar patterns with minor chemical shift variations, such as in deuterated chloroform (CDCl₃) where signals appear at δ 7.70 ppm (8H, ortho-H) and δ 7.50 ppm (4H, para-H) [9].

¹³C NMR Spectroscopy provides detailed information about the carbon framework, with the most characteristic signal being the quaternary carbon directly bonded to boron appearing at δ 161.0 ppm as a quartet (JB = 50 Hz) in DMSO-d₆ [8]. The aromatic carbon signals appear at δ 134.0 ppm (ortho-CH), δ 128.5 ppm (CF₃-bearing carbons, appearing as a quartet of quartets with JF = 31 Hz, JB = 2.7 Hz), and δ 117.6 ppm (para-CH, appearing as a multiplet) [8]. The trifluoromethyl carbon atoms resonate at δ 124.0 ppm as a characteristic quartet with JF = 272 Hz [8].

¹⁹F NMR Spectroscopy exhibits a single resonance at δ -62.8 ppm in DMSO-d₆, corresponding to all 24 fluorine atoms in the eight equivalent trifluoromethyl groups [8]. The chemical shift may vary slightly depending on the solvent system, with values ranging from δ -62.15 to -81.85 ppm reported in different deuterated solvents [9] [10].

¹¹B NMR Spectroscopy shows a single resonance at δ -6.59 ppm in deuterated acetonitrile (CD₃CN), characteristic of tetrahedral boron environments in tetraarylborate anions [9]. This chemical shift is consistent with the expected range for tetrakis(aryl)borate species and confirms the tetrahedral geometry around the boron center.

Infrared Spectroscopic Features

Infrared spectroscopy provides complementary structural information, particularly regarding the functional groups present in the compound. The infrared spectrum of sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate displays characteristic absorption bands that reflect both the aromatic framework and the highly fluorinated substituents.

Key infrared absorption bands include stretching vibrations in the aromatic region around 1579 cm⁻¹ corresponding to C=C aromatic stretches [10]. The presence of trifluoromethyl groups is evidenced by characteristic C-F stretching vibrations, though specific wavenumber assignments for these bands are not extensively documented in the available literature. The compound's hydrated form may display O-H stretching vibrations around 3600-3650 cm⁻¹ when water molecules are coordinated to the sodium cation [9].

The infrared spectroscopic profile serves as a valuable tool for purity assessment and structural confirmation, particularly when comparing synthetic batches or monitoring degradation processes. Changes in the infrared spectrum can indicate the presence of impurities or decomposition products, making this technique useful for quality control applications.

Mass Spectrometry Analysis

Mass spectrometry analysis of sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate provides molecular weight confirmation and fragmentation pattern information. Electrospray ionization mass spectrometry (ESI-MS) typically shows the molecular ion peak corresponding to the tetrakis(aryl)borate anion [10].

Common fragmentation patterns observed in mass spectrometry include the loss of aryl groups and trifluoromethyl substituents. For example, ESI-MS data from related compounds show peaks at m/z 321 corresponding to [M+] ions and m/z 495 for more complex ionic species [10]. The high degree of fluorination in the compound contributes to distinctive isotope patterns that aid in structural confirmation.

The mass spectrometric behavior of the compound is influenced by the ionization method employed, with electrospray ionization being the most commonly used technique for this class of compounds. The presence of multiple trifluoromethyl groups provides characteristic mass losses that can be used for structural elucidation and purity assessment.

Solubility Profiles

Solubility in Conventional Organic Solvents

Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate demonstrates excellent solubility characteristics in a wide range of conventional organic solvents, reflecting its lipophilic nature despite being an ionic compound. The compound exhibits excellent solubility in dichloromethane, which is routinely used for purification procedures and crystallization studies [4] . This solvent system allows for efficient extraction and purification of the compound from reaction mixtures.

Diethyl ether represents another important solvent system where the compound shows good solubility, particularly useful during synthetic procedures where ether-based Grignard reagents are employed [4]. The compatibility with ethereal solvents facilitates the synthesis and workup procedures without requiring solvent changes.

Tetrahydrofuran (THF) provides excellent solvation properties for the compound, with stable solutions being readily formed [4]. This solvent system is particularly valuable for reactions requiring coordination of the sodium cation, as THF can serve as a coordinating solvent to stabilize the ionic species.

Acetonitrile offers good solubility characteristics and is frequently employed as a solvent for NMR spectroscopic studies due to its ability to dissolve the compound while providing minimal interference with spectroscopic measurements [9]. The polar aprotic nature of acetonitrile makes it suitable for applications requiring high dielectric constant solvents.

Chloroform serves as an effective solvent for crystallization studies and general synthetic applications, providing good solubility while allowing for controlled precipitation when mixed with non-polar solvents [9]. Toluene finds specific application in azeotropic distillation procedures for water removal during synthesis, indicating reasonable solubility in aromatic hydrocarbons [8].

Solubility in Fluorinated Media

The high fluorine content of sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate contributes to enhanced solubility in fluorinated media through favorable fluorophilic interactions. The compound exhibits enhanced solubility in fluorinated solvents compared to non-fluorinated analogues, reflecting the strong fluorine-fluorine interactions that stabilize the dissolved species .

Perfluorinated compounds demonstrate compatibility with the highly fluorinated borate anion, with the multiple trifluoromethyl substituents providing numerous sites for fluorophilic interactions [12]. This solubility enhancement is particularly significant in applications requiring phase separation or selective extraction based on fluorine content.

The fluorinated nature of the compound makes it particularly suitable for applications in fluorous chemistry, where the selective partitioning between fluorinated and non-fluorinated phases can be exploited for separation and purification purposes. The eight trifluoromethyl groups provide sufficient fluorine content to enable effective phase separation in fluorous biphasic systems.

Solubility in Supercritical Fluids

Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate demonstrates notable compatibility with supercritical fluid systems, particularly supercritical carbon dioxide (scCO₂). The compound has been reported to increase the solubility of metal complexes in scCO₂, indicating its effectiveness as a phase-transfer agent in supercritical fluid applications [12].

The enhanced solubility in supercritical CO₂ systems is attributed to the fluorinated nature of the compound, which provides favorable interactions with the supercritical fluid medium. This property makes the compound valuable for applications in supercritical fluid extraction and green chemistry processes where traditional organic solvents are to be avoided.

Supercritical CO₂ with modifiers shows variable solubility depending on the nature and concentration of the modifier employed. The addition of polar modifiers can enhance the solubility of the ionic compound, while maintaining the environmental advantages of supercritical CO₂ as the primary solvent system.

Thermal Properties and Stability Parameters

The thermal behavior of sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate reflects the stability imparted by its highly fluorinated structure and the strong boron-carbon bonds within the tetrakis(aryl)borate framework. The compound exhibits exceptional thermal stability with decomposition occurring at elevated temperatures well above typical reaction and storage conditions.

Melting Point and Decomposition Temperature measurements consistently report decomposition occurring at 310°C without a distinct melting point, indicating that thermal degradation precedes the melting transition [13] [14]. Some literature sources report decomposition temperatures above 290°C, with the variation likely reflecting differences in heating rates and measurement conditions [8]. The high decomposition temperature demonstrates the robust nature of the boron-carbon bonds and the stabilizing effect of the electron-withdrawing trifluoromethyl substituents.

Thermal Stability Parameters indicate that the compound remains stable under normal handling and storage conditions at ambient temperatures [7]. The exceptional thermal stability is attributed to the strength of the boron-carbon bonds in the tetrakis(aryl)borate framework and the electron-withdrawing effects of the trifluoromethyl substituents, which reduce the electron density at the boron center and enhance the overall stability of the anion.

Thermogravimetric Analysis (TGA) studies have been employed to assess the thermal stability of the compound, though detailed thermogravimetric data are not extensively reported in the available literature [15]. The high decomposition temperature suggests that the compound would be suitable for applications requiring elevated temperature conditions, such as high-temperature catalysis or thermal processing applications.

The compound demonstrates resistance to degradation by various oxidants, further confirming its robust chemical stability [6]. This oxidative stability, combined with the thermal stability, makes the compound suitable for applications in harsh chemical environments where other ionic compounds might undergo degradation.